molecular formula C22H32N4O4S2 B8266918 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- CAS No. 105855-71-8

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-

Cat. No.: B8266918
CAS No.: 105855-71-8
M. Wt: 480.6 g/mol
InChI Key: NIXUPJGGFUBKCN-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- is a derivative of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. This compound is a macrocyclic ligand that has been modified with sulfonyl groups, enhancing its chemical properties and potential applications. The presence of the sulfonyl groups increases the compound’s ability to form stable complexes with metal ions, making it valuable in various scientific and industrial fields.

Preparation Methods

The synthesis of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- typically involves the protection of the nitrogen atoms in cyclen, followed by the introduction of the sulfonyl groups. One common method includes the use of 4-methylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The protected intermediate is then deprotected to yield the final product .

Chemical Reactions Analysis

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups under appropriate conditions.

    Complexation Reactions: The compound forms stable complexes with metal ions, which is a key feature of its chemical behavior. .

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, while the sulfonyl groups enhance the stability and solubility of the complexes. These metal complexes can interact with biological molecules, facilitating targeted drug delivery or enhancing imaging contrast. The specific pathways and molecular targets depend on the metal ion and the biological system involved .

Comparison with Similar Compounds

1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:

The unique feature of 1,4,7,10-tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]- is the presence of the sulfonyl groups, which enhance its stability and solubility, making it particularly useful in applications requiring robust metal complexes .

Properties

IUPAC Name

1,4-bis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S2/c1-19-3-7-21(8-4-19)31(27,28)25-15-13-23-11-12-24-14-16-26(18-17-25)32(29,30)22-9-5-20(2)6-10-22/h3-10,23-24H,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXUPJGGFUBKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCNCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463594
Record name 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105855-71-8
Record name 1,4,7,10-Tetraazacyclododecane, 1,4-bis[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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